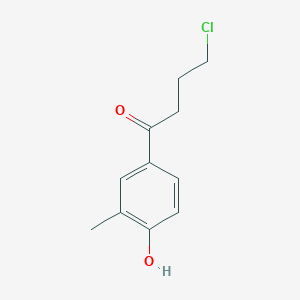
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a chlorinated derivative of butanone, featuring a hydroxy and methyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 1-(4-hydroxy-3-methylphenyl)butan-1-one. This can be achieved through the reaction of the precursor with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of 4-amino-1-(4-hydroxy-3-methylphenyl)butan-1-one or 4-thio-1-(4-hydroxy-3-methylphenyl)butan-1-one.
科学研究应用
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Similar but without the methyl group, influencing its chemical properties.
Uniqueness
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
113425-30-2 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC 名称 |
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7,13H,2-3,6H2,1H3 |
InChI 键 |
QVDXEHJNYJETPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


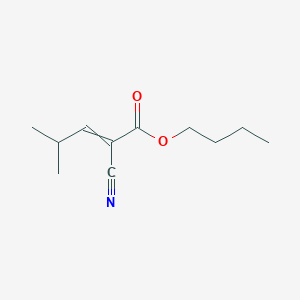
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

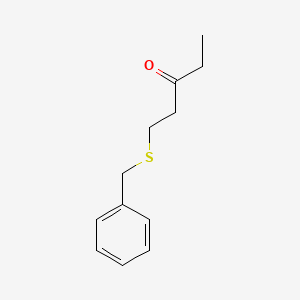
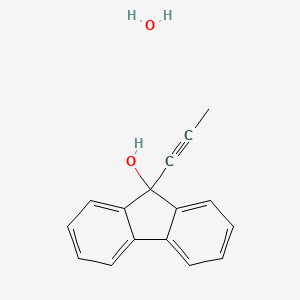
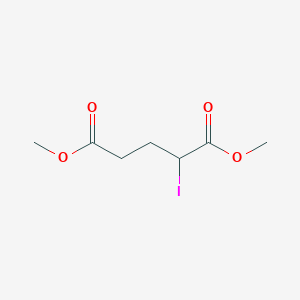

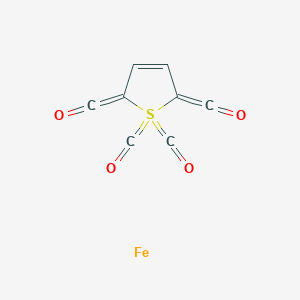


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
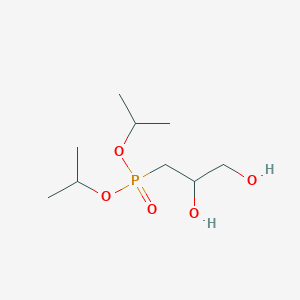
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
